![molecular formula CH3ClZn B6355023 Methylzinc chloride, 2M solution in THF CAS No. 5158-46-3](/img/structure/B6355023.png)
Methylzinc chloride, 2M solution in THF
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Description
Methylzinc chloride is an organozinc compound that is commonly used in various chemical reactions . It is a 2.0 M solution in tetrahydrofuran (THF), a common solvent used in organic chemistry . The compound has a linear formula of CH3ZnCl and a molecular weight of 115.88 .
Synthesis Analysis
The synthesis of Methylzinc chloride typically involves the reaction of methyl chloride with zinc in the presence of a suitable solvent . The product is usually a 2M solution in THF . The synthesis process is often monitored using argentometric titration .Molecular Structure Analysis
The molecular structure of Methylzinc chloride is represented by the formula CH3ZnCl . The compound consists of a methyl group (CH3-) bonded to a zinc cation (Zn+), which is further bonded to a chloride anion (Cl-) .Chemical Reactions Analysis
Methylzinc chloride is often used in Negishi coupling reactions, which are widely used in organic synthesis . It can also participate in cross-coupling reactions with aryl fluorides in the presence of a nickel catalyst .Physical And Chemical Properties Analysis
Methylzinc chloride is a turbid, colorless to light yellow liquid . It has a concentration of 2.0 M in THF . The compound has a boiling point of 67 °C and a density of 1.033 g/mL at 25 °C .Mechanism of Action
Target of Action
Methylzinc chloride is a reagent used in organic synthesis. Its primary targets are organic compounds that require the addition of a methyl group. This compound is particularly useful in reactions involving carbon-metal bonds .
Mode of Action
Methylzinc chloride interacts with its targets through a process known as transmetallation, where a metal atom in a compound is replaced by another metal atom. In the case of methylzinc chloride, the zinc atom can be replaced by a transition metal, such as nickel, in a reaction . This allows the methyl group (CH3) to be transferred to the target molecule .
Biochemical Pathways
Methylzinc chloride is often used in Negishi coupling reactions . This type of reaction is used to create carbon-carbon bonds, which are fundamental in organic synthesis. The reaction involves the coupling of an organozinc compound (like methylzinc chloride) with an organic halide in the presence of a palladium or nickel catalyst .
Pharmacokinetics
It’s important to note that this compound is highly reactive and sensitive to moisture . Therefore, it must be handled and stored under controlled conditions to maintain its reactivity.
Result of Action
The result of methylzinc chloride’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of methylzinc chloride is highly dependent on the reaction environment. Factors such as temperature, solvent, and the presence of a suitable catalyst can greatly influence the outcome of the reaction . For instance, tetrahydrofuran (THF) is often used as a solvent due to its ability to stabilize organometallic compounds .
Safety and Hazards
Methylzinc chloride is highly flammable and may form explosive peroxides . It can cause severe skin burns and eye damage . Inhalation or ingestion of the compound may cause respiratory irritation and it is suspected of causing cancer . Therefore, it should be handled with appropriate safety measures .
properties
IUPAC Name |
carbanide;chlorozinc(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLXKNNXODLJIN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylzinc chloride | |
CAS RN |
5158-46-3 |
Source
|
Record name | Methylzinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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